2-amino-3-methyl-N-naphthalen-2-ylbutanamide
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Overview
Description
. It is used in various biochemical assays to study enzyme activities and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-VAL-BETANA is synthesized through the formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for H-VAL-BETANA are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
H-VAL-BETANA primarily undergoes hydrolysis reactions catalyzed by aminopeptidases and valine arylamidases . These enzymes cleave the amide bond, releasing L-valine and β-naphthylamine.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using aminopeptidases or valine arylamidases.
Oxidation and Reduction:
Major Products
The major products formed from the hydrolysis of H-VAL-BETANA are L-valine and β-naphthylamine .
Scientific Research Applications
H-VAL-BETANA is widely used in scientific research, particularly in the fields of biochemistry and enzymology . Its primary applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of aminopeptidases and valine arylamidases.
Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.
Drug Development: Utilized in screening assays to identify potential inhibitors of aminopeptidases, which could lead to the development of new therapeutic agents.
Mechanism of Action
H-VAL-BETANA exerts its effects by serving as a substrate for specific enzymes. The compound binds to the active site of aminopeptidases or valine arylamidases, where it undergoes hydrolysis . This enzymatic reaction releases L-valine and β-naphthylamine, which can be quantitatively measured to assess enzyme activity.
Comparison with Similar Compounds
Similar Compounds
L-Leucine β-naphthylamide: Similar in structure but contains leucine instead of valine.
L-Isoleucine β-naphthylamide: Contains isoleucine instead of valine.
L-Alanine β-naphthylamide: Contains alanine instead of valine.
Uniqueness
H-VAL-BETANA is unique due to its specific interaction with valine arylamidases and aminopeptidases . This specificity makes it a valuable tool in biochemical assays to study these enzymes’ activities and kinetics.
Properties
IUPAC Name |
2-amino-3-methyl-N-naphthalen-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZBHESVNMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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